Lupinine

Vue d'ensemble

Description

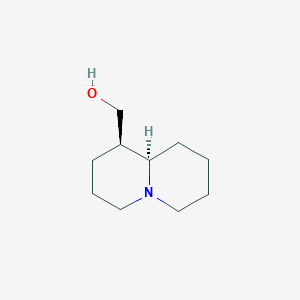

La lupinine est un alcaloïde quinolizidine que l’on trouve principalement dans le genre Lupinus, qui appartient à la famille des Fabacées . Ce composé est connu pour son goût amer et sa faible toxicité, qui sont attribués à ses effets inhibiteurs sur les récepteurs de l’acétylcholine . La this compound a une formule moléculaire de C10H19NO et une masse molaire de 169,268 g/mol .

Méthodes De Préparation

La lupinine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la biosynthèse à partir de la l-lysine dans les plantes Lupinus . Dans ce processus, la lysine est d’abord décarboxylée en cadavérine, qui est ensuite oxydativement désaminée pour former l’aldéhyde correspondant . Les méthodes de production industrielles impliquent souvent l’extraction de la this compound à partir de graines de lupin, suivie de processus de purification pour isoler le composé .

Analyse Des Réactions Chimiques

La lupinine subit plusieurs types de réactions chimiques, notamment l’acylation, l’oxydation et la réduction . Par exemple, l’acylation de la this compound avec des chlorures d’acides en présence de triéthylamine produit des dérivés O-acylés . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de cinnamoyle et le chlorure d’acide lipoïque . Les principaux produits formés à partir de ces réactions sont la O-cinnamoylthis compound et la O-lipoylthis compound .

Applications de la recherche scientifique

La this compound a diverses applications de recherche scientifique dans plusieurs domaines. En chimie, elle sert de matériau de départ pour la synthèse d’autres alcaloïdes quinolizidines . En biologie, la this compound est étudiée pour ses effets inhibiteurs sur les récepteurs de l’acétylcholine, ce qui a des implications pour la compréhension de la neurotransmission . En médecine, les dérivés de la this compound sont étudiés pour leur utilisation potentielle comme inhibiteurs de l’acétylcholinestérase . De plus, la this compound est utilisée dans l’industrie agricole comme insecticide naturel en raison de ses propriétés toxiques .

Applications De Recherche Scientifique

Pharmacological Properties

1. Antiviral Activity

Recent studies have demonstrated the antiviral potential of lupinine derivatives. Specifically, research has shown that certain triazole-containing derivatives of this compound exhibit significant inhibition against influenza viruses (H1N1 and H3N2) through their action as neuraminidase inhibitors. These findings suggest that modifications to the this compound structure can enhance its efficacy as an antiviral agent, paving the way for rational drug design based on plant alkaloids .

2. Anticholinergic Effects

this compound has been identified as a mildly toxic acetylcholinesterase inhibitor, which can lead to anticholinergic effects. Case studies have reported instances of anticholinergic toxidrome following the ingestion of lupin beans, attributed to the presence of this compound and other alkaloids. This highlights the need for careful processing and consumption of lupin seeds to mitigate toxicity risks .

3. Central Nervous System Effects

Research indicates that this compound and related alkaloids produce a non-specific depressant response in the central nervous system (CNS). Studies conducted on animal models have shown that these compounds can influence CNS activity at higher doses, suggesting potential applications in treating neurological disorders .

Agricultural Applications

1. Pest Control

this compound serves as an insect antifeedant, demonstrating effectiveness against mosquito larvae (Culicine species). This property positions this compound as a potential natural pesticide, especially in controlling vectors responsible for transmitting diseases such as malaria and filariasis. Its application in integrated pest management strategies could reduce reliance on synthetic insecticides .

Health and Nutritional Benefits

1. Nutritional Applications

Lupin seeds are rich in proteins (34-44% dry weight), making them a valuable dietary component. The incorporation of lupin proteins into diets has been linked to beneficial effects on lipid metabolism, glucose regulation, and hypertension management. Additionally, these proteins may positively influence gut microbiota and inflammatory processes .

2. Medicinal Uses

Historically, this compound has been utilized in traditional medicine for its purported benefits in treating seizures and other health conditions. Modern research is revisiting these claims, with studies investigating the alkaloid's role in epilepsy treatment through its CNS effects .

Data Summary

Mécanisme D'action

La lupinine exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans la fente synaptique . En inhibant cette enzyme, la this compound augmente la concentration d’acétylcholine, ce qui entraîne une activation prolongée des récepteurs de l’acétylcholine . Ce mécanisme est similaire à celui d’autres inhibiteurs de l’acétylcholinestérase utilisés dans le traitement des troubles neurologiques .

Comparaison Avec Des Composés Similaires

La lupinine fait partie de la famille des alcaloïdes quinolizidines, qui comprend des composés tels que la lupanine, la spartéine et la multiflorine . Comparée à ces composés, la this compound est unique en raison de ses effets inhibiteurs spécifiques sur les récepteurs de l’acétylcholine . La lupanine, par exemple, est plus souvent étudiée pour son utilisation potentielle comme agent antiarythmique , tandis que la spartéine est connue pour son utilisation dans la synthèse stéréosélective . La multiflorine, quant à elle, a été étudiée pour ses propriétés insecticides .

Activité Biologique

Lupinine, a quinolizidine alkaloid predominantly found in various species of the Lupinus genus, exhibits a range of biological activities that have garnered interest in both pharmacological and ecological studies. This article delves into the mechanisms, effects, and applications of this compound, supported by data tables and case studies.

This compound is characterized by its nitrogen-containing heterocyclic structure, which resembles the ammonium "head" of acetylcholine, an endogenous agonist at acetylcholine receptors. This structural similarity allows this compound to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The interaction occurs through the protonated amine group of this compound, which binds to the anionic site of AChE, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism results in hyperstimulation of both muscarinic and nicotinic receptors .

Binding Affinity

- Muscarinic Receptors: IC50 = 190 μM

- Nicotinic Receptors: IC50 > 500 μM

Biological Activities

This compound's biological activities can be categorized into several key areas:

1. Insecticidal Properties

This compound has been identified as an effective insect antifeedant, particularly against culicine mosquito larvae. Its insecticidal activity is attributed to its ability to disrupt normal neurophysiological processes in insects by inhibiting AChE .

2. Antiviral Activity

Recent studies have explored this compound derivatives for their potential antiviral properties. For instance, triazole-containing derivatives of this compound demonstrated inhibition of neuraminidase activity in influenza viruses (H1N1 and H3N2), suggesting a promising avenue for antiviral drug development .

| Compound | Neuraminidase Inhibition (%) |

|---|---|

| Derivative 1 | 30% |

| Derivative 2 | 40% |

3. Antimicrobial Effects

This compound exhibits bactericidal properties against various bacterial strains, showcasing its potential as a natural antimicrobial agent. Studies indicate that it can inhibit the growth of specific pathogens, which may be beneficial in developing new antibacterial treatments .

Case Study 1: Insect Antifeedant Activity

A study conducted on the efficacy of this compound against mosquito larvae showed significant mortality rates at varying concentrations. The results indicated that higher concentrations lead to increased larval mortality, establishing this compound as a viable candidate for natural insecticides.

| Concentration (μg/mL) | Mortality Rate (%) |

|---|---|

| 100 | 60 |

| 200 | 85 |

| 500 | 100 |

Case Study 2: Antiviral Potential

In an evaluation of antiviral activity, several this compound derivatives were tested against influenza viruses. The study highlighted that specific modifications to the this compound structure could enhance antiviral efficacy without significant toxicity.

Quantification and Analytical Methods

Recent advancements in analytical techniques have enabled the simultaneous quantification of this compound alongside other alkaloids from Lupinus angustifolius. Techniques such as ultraperformance liquid chromatography (UPLC) have been employed to determine the concentration levels effectively.

| Alkaloid | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) |

|---|---|---|---|

| This compound | 2.46 | 1.3 | 3.9 |

| Lupanine | 2.64 | 1.9 | 5.7 |

| Angustifoline | 2.81 | 0.5 | 1.5 |

Propriétés

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.